

Proper Disposal of Oxymorphone Hydrochloride for Research Professionals

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Compound of Interest

Compound Name: Oxymorphone hydrochloride

Cat. No.: B1231326

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The disposal of **oxymorphone hydrochloride**, a Schedule II controlled substance, requires strict adherence to regulations from both the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) to ensure safety, prevent diversion, and protect the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of **oxymorphone hydrochloride** waste in a compliant manner.

Step 1: Waste Identification and Segregation

Properly identify and segregate **oxymorphone hydrochloride** waste. This includes expired or unwanted inventory, such as unused vials, expired dilutions, or broken containers with recoverable contents.^[1] It is crucial to distinguish between "inventory" (unused stock) and "wastage" (residual amounts from administration), as DEA requirements can differ; however, for the purposes of laboratory research, all non-recoverable and recoverable waste must be managed securely.^[2]

- Action:
 - Clearly label all containers of **oxymorphone hydrochloride** waste with "Waste," "Expired," or "For Disposal."
 - Segregate this waste from active stock within your secure, locked controlled substance storage location (e.g., safe or locked cabinet).^[1]

- Maintain accurate records of the substances designated for disposal in your controlled substance logs.

Step 2: EPA Hazardous Waste Determination

Before disposal, you must determine if the **oxymorphone hydrochloride** waste is also considered hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA).[3] A pharmaceutical waste is considered RCRA hazardous if it is specifically listed on the EPA's "P-list" (acutely hazardous) or "U-list" (toxic), or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5][6]

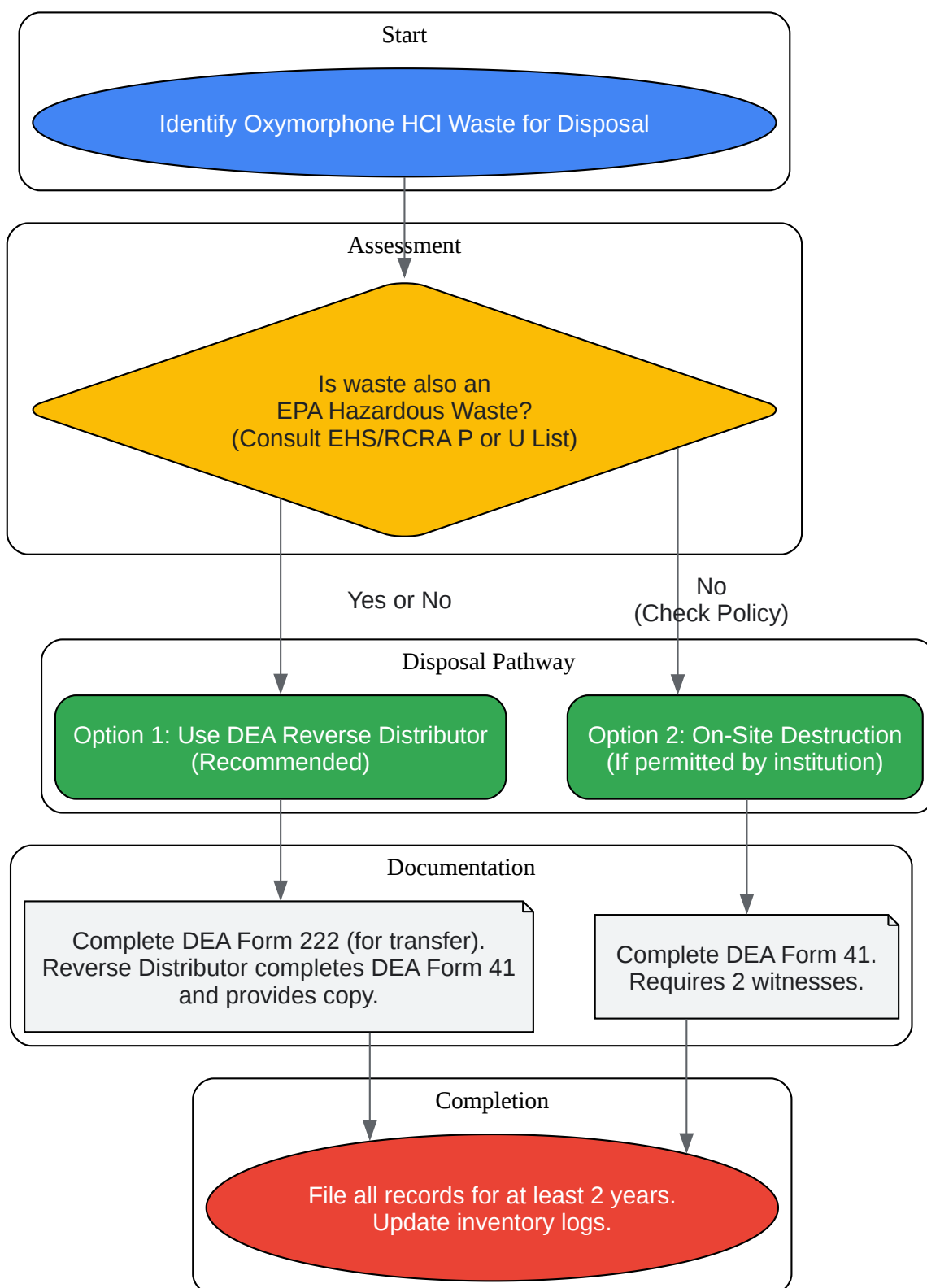
- Action:
 - Consult your institution's Environmental Health and Safety (EHS) department to determine if **oxymorphone hydrochloride** is classified as a P- or U-listed hazardous waste. This is the most critical step, as the disposal pathway is contingent on this classification.
 - Note that the EPA bans the sewerage (flushing) of all hazardous pharmaceutical waste.[7]

Step 3: Selection of Disposal Method

Based on regulatory requirements and institutional policy, DEA registrants have two primary options for the disposal of controlled substance inventory.[8][9]

- Third-Party Disposal via a DEA-Registered Reverse Distributor (Recommended Method): This is the most common and secure method for research laboratories. A reverse distributor is a company authorized by the DEA to handle and destroy controlled substances.[10][11]
- On-Site Destruction: This method involves destroying the controlled substance at the registrant's location, rendering it "non-retrievable." [9] The DEA defines "non-retrievable" as a state where the substance cannot be transformed back into a usable controlled substance or analog.[7]

The following decision workflow can guide your choice:



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Caption: Decision workflow for **oxymorphone hydrochloride** disposal.

Step 4: Execution of Disposal Method

Method 1: Using a DEA-Registered Reverse Distributor

- **Contact a Vendor:** Identify and contract with a DEA-registered reverse distributor. Your institution's EHS or procurement office can provide a list of approved vendors.^{[1][12]}
- **Inventory and Paperwork:** Create a detailed inventory of the **oxymorphone hydrochloride** to be disposed of.
 - For Schedule II substances like oxymorphone, the reverse distributor must issue an official DEA Form 222 to you for the transfer.^[2]
 - For Schedule III-V substances, you must maintain a record of the transfer that includes the drug details, quantity, date, and the reverse distributor's information.^[2]
- **Transfer:** Securely package the waste as instructed by the vendor and transfer it. The reverse distributor is responsible for the secure transport and final destruction of the substance.^[13]
- **Receive Documentation:** The reverse distributor will destroy the substance and complete a DEA Form 41 (Registrants Inventory of Drugs Surrendered). They must provide a copy of this form to you for your records.^{[2][8]}

Method 2: On-Site Destruction

If permitted by your institution, on-site destruction must render the **oxymorphone hydrochloride** non-retrievable.

- **Select Destruction Method:**
 - **Incineration:** This is the only method the DEA has specifically reviewed that meets the "non-retrievable" standard.^[2] This is typically performed by EHS professionals at a designated facility.^[8]
 - **Chemical Denaturing:** Commercially available products (e.g., Rx Destroyer™) use activated carbon to adsorb and neutralize the drug.^[1] This is an approved method at some research institutions.^[1] Never dispose of controlled substances by flushing them

down a sink or drain or mixing them with cat litter or coffee grounds, as these methods do not meet the DEA's non-retrievable standard.[\[1\]](#)[\[7\]](#)

- **Witness Requirement:** The entire on-site destruction process must be witnessed by at least two authorized employees, one of whom should be the DEA registrant or an authorized agent.[\[1\]](#)
- **Perform Destruction:** Following the specific protocol for your chosen method, carry out the destruction process.
- **Documentation:** Immediately following the destruction, the two witnesses must sign and date the DEA Form 41.[\[14\]](#)[\[15\]](#)

Step 5: Record Keeping

Meticulous record-keeping is a critical component of compliance.

- **DEA Form 41:** Whether destruction is on-site or via a reverse distributor, a completed DEA Form 41 must be on file.[\[8\]](#) For routine disposal, you are not required to submit the form to the DEA but must have it available for inspection.[\[14\]](#) In cases of accidental loss or spillage, a Form 41 should also be completed and may need to be submitted.[\[16\]](#)[\[17\]](#)
- **Retention:** All disposal records, including completed DEA Form 41s and transfer documents, must be maintained for a minimum of two years.[\[8\]](#)[\[14\]](#)
- **Inventory Logs:** Update your controlled substance inventory and disposition records to reflect the removal of the disposed items.

Comparative Summary of Disposal Methods

Feature	On-Site Destruction	Third-Party Disposal (Reverse Distributor)
Primary Responsibility	DEA Registrant	DEA-Registered Reverse Distributor
Personnel Requirement	Two authorized witnesses required for the entire process. [1]	Secure handoff to vendor personnel.
Key DEA Form(s)	DEA Form 41 (completed and signed by registrant & witness).[14]	DEA Form 222 (for transfer of Schedule II); Vendor completes Form 41.[2]
Compliance Risk	Higher; registrant is responsible for ensuring the "non-retrievable" standard is met.	Lower; liability is transferred to the vendor upon receipt.
Final Disposition	Incineration or chemical denaturing.[1][2]	Typically incineration, handled by the vendor.[2]
Record Keeping	Maintain completed Form 41 and update inventory logs.[8]	Maintain transfer records (e.g., copy of Form 222) and the copy of Form 41 provided by the vendor.[2]

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